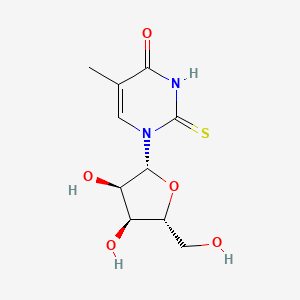

5-Methyl-2-thiouridine

描述

Structure

2D Structure

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNBPMAXGYBMHM-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314450 | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32738-09-3 | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32738-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioribothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-thiouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-THIOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9TK5VEJ8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of 5-Methyl-2-Thiouridine (m5S2U) in Transfer RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the more than 170 known modifications, 5-methyl-2-thiouridine (m5S2U) and its derivatives, located at the wobble position (U34) of the anticodon loop and in the T-loop (position 54), play a crucial role in maintaining translational accuracy and cellular homeostasis. This technical guide provides a comprehensive overview of the function, biosynthesis, and pathological implications of m5S2U in tRNA. We delve into the quantitative impact of this modification on translational efficiency and tRNA stability, outline detailed experimental protocols for its study, and present visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting translational pathways, and scientists investigating the intricate roles of RNA modifications in health and disease.

Core Functions of this compound in tRNA

The presence of this compound and its derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-taurinomethyl-2-thiouridine (τm5s2U), is fundamental to several aspects of tRNA function.

Codon Recognition and Translational Fidelity

Located at the wobble position (U34) of specific tRNAs, including those for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu), the xm5s2U modification is essential for precise codon recognition.[1] The 2-thio group confers conformational rigidity to the ribose ring, favoring the C3'-endo conformation.[2][3][4] This structural constraint restricts wobble pairing, ensuring that the tRNA accurately reads codons ending in adenosine (B11128) (A) while preventing misreading of codons ending in pyrimidines (U or C).[2][5] This enhanced fidelity is critical for maintaining the integrity of the proteome.[6] The removal of the 2-thio group significantly reduces the efficiency of protein synthesis.[7]

Translational Efficiency

The xm5s2U modification significantly enhances the efficiency of translation.[8] The sulfur atom at the C2 position acts as an identity element for aminoacyl-tRNA synthetases, promoting efficient aminoacylation.[6] Furthermore, this modification increases the binding affinity of the aminoacylated tRNA to the ribosomal A-site, facilitating faster GTP hydrolysis and peptide bond formation.[6] In E. coli, the 2-thiouridine (B16713) modification improves the binding affinity of tRNA1(Gln) to glutaminyl-tRNA synthetase (GlnRS) by approximately 10-fold compared to its unmodified counterpart.[9]

tRNA Structure and Stability

In thermophilic organisms, this compound (m5s2U), also known as 2-thioribothymidine (s2T), is found at position 54 in the T-loop of almost all tRNA species.[10] This modification plays a vital role in stabilizing the tertiary structure of tRNA at high temperatures, with the level of 2-thiolation increasing with the cultivation temperature.[10][11] The bulky 2-thiocarbonyl group induces a C3'-endo sugar pucker, which contributes to the overall structural integrity of the tRNA molecule.[12]

Biosynthesis of this compound

The biosynthesis of xm5s2U is a complex, multi-step process involving a cascade of enzymes that differ between prokaryotes and eukaryotes.

Bacterial Biosynthesis

In bacteria like Escherichia coli, the formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) involves several key enzymes. The 2-thio group is introduced by MnmA.[13] The mnm5 side chain is synthesized in a three-step process involving the MnmE-MnmG complex and the bifunctional enzyme MnmC.[8][14] MnmC first converts 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) to 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U) and then methylates it to form mnm5s2U.[14][15] In Gram-positive bacteria that lack an MnmC homolog, a protein named MnmM (formerly YtqB) carries out the final methylation step.[15][16]

Eukaryotic Biosynthesis

In the cytosol of eukaryotes, the biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) is dependent on a sulfur relay system that is functionally and evolutionarily related to the ubiquitin-like post-translational modification system.[10] The process involves the Elongator complex for the initial steps of side-chain formation, followed by the Trm9-Trm112 methyltransferase complex.[17][18] The 2-thiolation is carried out by the Ncs6/Urm1 pathway.[10] In mitochondria, the biosynthesis of 5-taurinomethyl-2-thiouridine (τm5s2U) involves enzymes such as MTU1 and MTO1.[19][20]

Quantitative Data on the Function of m5S2U

The functional impact of m5S2U modifications on tRNA has been quantified in several studies. The following tables summarize key findings.

| Parameter | Organism/System | tRNA | Modification | Quantitative Effect | Reference |

| Binding Affinity (Km) | E. coli | tRNAGln | cmnm5s2U34 | ~10-fold lower Km (tighter binding) to GlnRS compared to unmodified tRNA. | [9] |

| Aminoacylation Rate (kcat) | E. coli | tRNAGln | cmnm5s2U34 | ~4-fold increase in kcat for aminoacylation with GlnRS compared to s2U34 alone. | [9] |

| Ribosomal A-site Binding | Yeast | tRNALys | mcm5s2U34 | Markedly decreased EFT-dependent binding to ribosomes upon removal of the 2-thio group. | [7] |

| Parameter | Organism | tRNA | Modification | Quantitative Effect | Reference |

| Melting Temperature (Tm) | Thermus thermophilus | Total tRNA | m5s2U54 | Increases the melting temperature of tRNA, with the amount of modification correlating with growth temperature. | [10][11] |

| Ribose Conformation | In vitro | pxm5s2U | xm5s2U | Enthalpy difference of 1.1 kcal/mol favoring the C3'-endo form over the C2'-endo form. | [2][4] |

Association with Human Diseases

Defects in the biosynthesis of xm5s2U in mitochondrial tRNAs are directly linked to severe human diseases.

-

Myoclonus Epilepsy with Ragged-Red Fibers (MERRF) : A deficiency in the τm5s2U modification of mitochondrial tRNALys, often due to mutations in the tRNALys gene, leads to impaired translation of mitochondrial proteins and is a hallmark of MERRF.[10][20]

-

Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS) : Similarly, the loss of the τm5U modification in mitochondrial tRNALeu(UUR) is associated with MELAS.[20]

Mutations in the human genes encoding components of the Elongator complex, which is involved in the synthesis of mcm5s2U, have been linked to neurological disorders such as familial dysautonomia and amyotrophic lateral sclerosis.[21][22]

Experimental Protocols

Isolation of tRNA for Modification Analysis

-

Cell Lysis and Phenol (B47542) Extraction : Resuspend cells in a lysis buffer (e.g., 1.0 mM Tris-HCl, 10 mM MgCl2, pH 7.2). Add an equal volume of phenol saturated with the same buffer. Mix for 1 hour at 4°C and separate phases by centrifugation.

-

Ethanol Precipitation : Precipitate nucleic acids from the aqueous phase using ethanol.

-

High-Salt Precipitation : Separate tRNA from rRNA and DNA by treatment with a high salt concentration followed by stepwise precipitation with isopropanol.

-

PAGE Purification : For higher purity, total RNA can be electrophoresed on a 15% Urea-TBE polyacrylamide gel. The tRNA fraction is visualized by staining (e.g., SYBR Gold), excised, and eluted from the gel.

Mass Spectrometry (LC-MS/MS) for m5S2U Quantification

-

tRNA Hydrolysis : Digest the purified tRNA to single nucleosides using a cocktail of enzymes such as Benzonase and Phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.[19]

-

Liquid Chromatography Separation : Separate the resulting nucleoside mixture using reversed-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis : Analyze the separated nucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[6] This allows for the specific detection and quantification of m5s2U and its derivatives based on their unique mass-to-charge ratios and fragmentation patterns.

γ-Toxin Assay for Detecting mcm5s2U

The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification at the anticodon loop.[18]

-

Incubation : Incubate total RNA with purified γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT).

-

Analysis of Cleavage : The cleavage products can be analyzed by Northern blotting using a probe specific to the tRNA of interest or by quantitative real-time PCR (qRT-PCR) to measure the amount of intact tRNA remaining.[23]

Visualizing Key Pathways and Workflows

Biosynthesis of mnm5s2U in E. coli

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 2. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 7. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The emerging role of complex modifications of tRNALysUUU in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. google.com [google.com]

- 21. Combining tRNA sequencing methods to characterize plant tRNA expression and post-transcriptional modification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-methoxycarbonylmethyl-2-thiouridine (m5s2U) in Thermophilic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thermophilic bacteria, organisms thriving in high-temperature environments, have evolved unique molecular strategies to maintain cellular function under extreme conditions. A key adaptation is the post-transcriptional modification of transfer RNA (tRNA), which is crucial for the stability and fidelity of protein synthesis. This technical guide provides an in-depth examination of the modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (m5s2U), a critical component in the tRNAs of many thermophiles. We will explore its biosynthesis, its vital role in tRNA thermostability, and its impact on accurate codon recognition at elevated temperatures. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development.

Introduction: The Challenge of Thermophily and the Role of tRNA Modifications

Life at high temperatures presents a significant challenge to the structural integrity of biological macromolecules. For the translational apparatus, the intricate three-dimensional structure of tRNA is particularly susceptible to thermal denaturation, which can lead to inefficient and inaccurate protein synthesis. Thermophilic bacteria have evolved a sophisticated system of post-transcriptional tRNA modifications to counteract this instability. These chemical alterations enhance the structural rigidity of tRNA, ensuring its proper function in the extreme thermal niche.

Among the numerous tRNA modifications, 2-thiouridine (B16713) derivatives, particularly 5-methoxycarbonylmethyl-2-thiouridine (m5s2U), play a pivotal role in the thermal adaptation of bacteria like Thermus thermophilus. This hypermodified nucleoside is typically found at the wobble position (position 34) of the anticodon loop in tRNAs for glutamine, lysine, and glutamic acid, and also as 5-methyl-2-thiouridine (m5s2U or s2T) at position 54 in the T-loop[1]. Its presence is strongly correlated with the optimal growth temperature of the organism, highlighting its importance in high-temperature survival.

The Contribution of m5s2U to tRNA Thermostability

The 2-thio modification is a key contributor to the structural integrity of tRNA at high temperatures. The sulfur atom at the C2 position of the uridine (B1682114) base enhances the stacking interactions within the anticodon loop and stabilizes the C3'-endo conformation of the ribose sugar[2]. This conformational rigidity is crucial for maintaining the canonical U-turn shape of the anticodon loop, which is essential for proper codon recognition.

The stabilizing effect of m5s2U is quantifiable through melting temperature (Tm) studies. The presence of the 2-thio modification at position 54 (m5s2U54) in T. thermophilus tRNA has been shown to increase the melting temperature by more than 3°C. The extent of this modification is also temperature-dependent, approaching 100% at 80°C, which correlates with the upper growth temperature of this organism. This ensures that the tRNA population remains structurally intact and functional at elevated temperatures.

Data Presentation: Impact of Thio-Modifications on tRNA Melting Temperature

| Organism/System | tRNA | Modification | Change in Melting Temperature (Tm) | Reference |

| Thermus thermophilus | Total tRNA | m5s2U54 (2-thioribothymidine) | > +3°C | --INVALID-LINK-- |

| Thermus thermophilus | tRNAPhe | Multiple modifications including m5s2U | Native (84.5°C) vs. Unmodified (76°C) | --INVALID-LINK-- |

| Pyrococcus furiosus (hyperthermophile) | Total tRNA | Various modifications | High intrinsic Tm | --INVALID-LINK-- |

| E. coli (mesophile) | tRNASer lacking D20a | Dihydrouridine | Lowered Tm | --INVALID-LINK-- |

The Role of m5s2U in Codon Recognition and Translational Fidelity

Beyond its structural role, m5s2U at the wobble position (34) is critical for accurate and efficient decoding of the genetic code. The conformational rigidity imposed by the 2-thio modification restricts the "wobble" pairing of the uridine base. Specifically, xm5s2U in the first position of the anticodon exclusively adopts the C3'-endo form, which is optimal for recognizing adenosine (B11128) (A) in the third position of the codon, while disfavoring pairing with guanosine (B1672433) (G)[3][4]. This ensures that tRNAs with anticodons ending in U correctly read codons ending in A, preventing misreading of near-cognate codons.

While direct kinetic data for codon recognition by m5s2U-modified tRNA in Thermus thermophilus is limited, studies on yeast tRNA have demonstrated that the removal of the 2-thio group from the wobble uridine of tRNALys markedly decreases its binding to ribosomes in the presence of its cognate AAA codon[1]. This strongly suggests that the 2-thio modification is a critical determinant for efficient codon binding. In thermophiles, this enhanced specificity is paramount to prevent translational errors at high temperatures, where the kinetic energy of molecules is increased.

Data Presentation: Codon Recognition Properties of 2-Thiouridine Derivatives

| Organism/System | tRNA | Codon(s) | Effect of 2-Thio Modification | Reference |

| Yeast | tRNALys | AAA/AAG | Markedly decreased ribosome binding upon removal of the 2-thio group. | --INVALID-LINK-- |

| E. coli | tRNAGln, tRNALys, tRNAGlu | NNA/NNG | Essential for efficient reading of AAA, CAA, and GAA codons. | --INVALID-LINK-- |

| General | tRNAs with xm5s2U34 | NNA/NNG | Restricts wobble to favor A-ending codons over G-ending codons. | --INVALID-LINK-- |

Biosynthesis of m5s2U in Thermophilic Bacteria

The synthesis of m5s2U is a complex enzymatic process. In Thermus thermophilus, the 2-thiolation of uridine at position 54 is carried out by a dedicated set of enzymes. The biosynthesis pathway involves the TtuA/TtuB system. TtuB is a sulfur-carrier protein that is activated by TtuC. The sulfur is then transferred to TtuA, which is the tRNA sulfurtransferase that catalyzes the modification on the tRNA substrate. The initial sulfur donor for this pathway is cysteine, which is converted to a usable form by cysteine desulfurases.

Below is a diagram illustrating the biosynthetic pathway of m5s2U54 in Thermus thermophilus.

Experimental Protocols

Isolation of Total tRNA from Thermus thermophilus

-

Cell Culture and Harvest: Grow Thermus thermophilus cells in a rich medium at the desired temperature (e.g., 70°C) to the late logarithmic phase. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in a buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and lysozyme. Incubate on ice for 30 minutes.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol-chloroform-isoamyl alcohol (25:24:1) and vortex vigorously. Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

-

RNA Precipitation: Collect the aqueous phase and precipitate the total RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold ethanol. Incubate at -20°C for at least 2 hours.

-

tRNA Enrichment: Pellet the RNA by centrifugation at 12,000 x g for 30 minutes at 4°C. To enrich for tRNA, resuspend the pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate high molecular weight RNA. Centrifuge to pellet the high molecular weight RNA and precipitate the tRNA from the supernatant with ethanol.

-

Final Purification: The tRNA pellet is washed with 70% ethanol, air-dried, and resuspended in nuclease-free water.

HPLC Analysis of Modified Nucleosides

-

tRNA Digestion: Digest the purified tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

-

Chromatography: Separate the nucleosides by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. A gradient of a low-concentration ammonium (B1175870) acetate buffer and a high-concentration ammonium acetate buffer with acetonitrile (B52724) is typically used for elution.

-

Detection and Quantification: Monitor the eluate using a photodiode array detector to obtain UV spectra of the separated nucleosides. The retention times and UV spectra are compared to those of known nucleoside standards for identification. Quantification is achieved by integrating the peak areas. For more sensitive and specific detection, the HPLC system can be coupled to a mass spectrometer (LC-MS).

In Vitro Translation Assay with Thermophilic Components

-

Preparation of Components: Prepare a cell-free extract from Thermus thermophilus or use a reconstituted system with purified ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors from the organism.

-

Reaction Mixture: Assemble the translation reaction mixture containing the thermophilic components, an energy source (ATP, GTP), an energy regeneration system, amino acids (including a radiolabeled amino acid like [35S]-methionine), and the mRNA template encoding a reporter protein.

-

Incubation: Incubate the reaction at a high temperature (e.g., 60-70°C) for a specified time.

-

Analysis of Protein Synthesis: Analyze the synthesized protein by SDS-PAGE and autoradiography to visualize the radiolabeled product. The efficiency of translation can be quantified by measuring the incorporation of the radiolabeled amino acid into the protein.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Studying m5s2U Function

The following diagram outlines a typical experimental workflow to investigate the role of the m5s2U modification.

Logical Relationship of m5s2U in Thermotolerance

This diagram illustrates how the m5s2U modification contributes to the overall thermotolerance of the bacterium.

Implications for Drug Development

The enzymes involved in the m5s2U biosynthetic pathway, such as TtuA and TtuB, are essential for the survival of thermophilic bacteria at high temperatures. As these enzymes and the m5s2U modification itself are not universally present in all bacteria, particularly in mesophilic human pathogens, they represent potential targets for the development of novel antimicrobial agents. Inhibitors designed to target these thermophile-specific pathways could have a narrow spectrum of activity, reducing the risk of disrupting the host microbiome. Further research into the structural and functional details of these enzymes could pave the way for structure-based drug design.

Conclusion

The 5-methoxycarbonylmethyl-2-thiouridine modification in the tRNA of thermophilic bacteria is a testament to the elegant molecular solutions that have evolved to sustain life in extreme environments. By bolstering the structural integrity of tRNA and ensuring the fidelity of codon recognition, m5s2U is a cornerstone of the thermophilic protein synthesis machinery. A thorough understanding of its biosynthesis and function, as detailed in this guide, not only deepens our knowledge of microbial adaptation but also opens new avenues for biotechnological and therapeutic applications. The continued study of these unique molecular adaptations will undoubtedly yield further insights into the fundamental principles of molecular biology and the boundaries of life.

References

- 1. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. impb.ru [impb.ru]

- 3. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

5-methyl-2-thiouridine derivatives in eukaryotes

An In-depth Technical Guide on 5-Methyl-2-Thiouridine Derivatives in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (m5S2U) derivatives, with a primary focus on 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a critical modified nucleoside in eukaryotic transfer RNA (tRNA). Found at the wobble position (position 34) of specific tRNAs, these modifications are essential for maintaining translational fidelity and efficiency. This document details the biosynthesis of these derivatives, their functional significance in codon recognition, and their association with human diseases. Furthermore, it presents detailed experimental protocols for their detection and quantification, along with a summary of key quantitative data. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

Post-transcriptional modifications of tRNA are a universal feature across all domains of life, playing a pivotal role in the fine-tuning of protein synthesis.[1] Among the plethora of known modifications, those occurring at the wobble position of the tRNA anticodon are particularly crucial for accurate and efficient mRNA decoding.[1] In eukaryotes, the uridine (B1682114) at this position in tRNAs specific for glutamine, lysine, and glutamic acid is often hypermodified to a this compound derivative, most commonly 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).[2][3]

The presence of the mcm5s2U modification is critical for proper cellular function, growth, and development.[4] It ensures the correct reading of codons ending in A and G in split codon boxes by providing conformational rigidity to the anticodon loop, thereby stabilizing the codon-anticodon interaction.[2][5] Deficiencies in the biosynthesis of these modifications have been linked to a range of human pathologies, including neurological disorders and mitochondrial diseases, highlighting their importance in cellular homeostasis.[4][6] This guide aims to provide an in-depth technical resource for researchers and professionals in drug development interested in the biology and therapeutic potential of targeting tRNA modification pathways.

Biosynthesis of mcm5s2U

The biosynthesis of mcm5s2U is a complex, multi-step enzymatic process involving several key protein complexes. The pathway can be broadly divided into two main stages: the formation of the 5-methoxycarbonylmethyl (mcm5) side chain and the subsequent 2-thiolation.

Formation of the mcm5 Side Chain

The initial steps involve the formation of the mcm5 group at the C5 position of uridine. This process is catalyzed by the Elongator complex (Elp1-Elp6) and is followed by a methylation step. A key enzymatic complex in the final stage of mcm5 side chain formation is the Trm9-Trm112 complex.[4] Trm9 acts as the catalytic methyltransferase subunit, while Trm112 is a structural protein essential for the enzymatic activity of Trm9.[4]

2-Thiolation of mcm5U

The subsequent thiolation at the C2 position of the uridine base is carried out by a distinct set of enzymes. In Saccharomyces cerevisiae, five genes have been identified as essential for this process: URM1, UBA4, TUM1, NCS2, and NCS6.[3] This pathway involves a ubiquitin-like sulfur relay system. Urm1, a ubiquitin-related modifier, is activated by the E1-like enzyme Uba4 through thiocarboxylation of its C-terminus.[3] The sulfur is then transferred, with the help of the sulfurtransferase Tum1, to the Ncs2/Ncs6 complex, which acts as the specific thiolase that modifies the mcm5U-containing tRNA to produce the final mcm5s2U.[3][4]

Function of this compound Derivatives

The primary function of mcm5s2U and related modifications at the wobble position is to ensure the fidelity and efficiency of translation.[1][4]

-

Codon Recognition: The 2-thio group confers conformational rigidity to the ribose ring of the uridine, favoring the C3'-endo form.[5][7] This structural constraint is critical for the precise recognition of codons ending in adenosine (B11128) (A) and restricts wobbling to guanosine (B1672433) (G), thereby preventing misreading of near-cognate codons.[5][8][9]

-

Translational Efficiency: By stabilizing the codon-anticodon interaction within the ribosomal A-site, these modifications enhance the overall rate of protein synthesis.[2][8] The absence of these modifications can lead to ribosomal frameshifting and reduced translational efficiency.[10][11]

-

Stress Response: The levels of mcm5s2U have been shown to be dynamic and can change in response to cellular stress, such as oxidative stress.[4][12] This suggests a role for tRNA modifications in regulating the translation of specific subsets of mRNAs required for the stress response.

Association with Disease

Given their fundamental role in protein synthesis, it is not surprising that defects in the biosynthesis of this compound derivatives are associated with several human diseases.

-

Neurological Disorders: Mutations in the genes encoding the enzymes responsible for mcm5s2U formation have been linked to a spectrum of neurological disorders, including familial dysautonomia.[4] This underscores the critical requirement of this modification for proper neurodevelopment.[4]

-

Mitochondrial Diseases: In mitochondria, a related modification, 5-taurinomethyl-2-thiouridine (τm5s2U), is found at the wobble position of tRNAs for glutamine, lysine, and glutamic acid.[3][6] Point mutations in mitochondrial tRNA genes can lead to a deficiency in this modification, causing severe mitochondrial diseases such as Myoclonus Epilepsy Associated with Ragged-Red Fibers (MERRF).[2][6] The resulting translational defects impair the synthesis of essential components of the electron transport chain.[13]

Quantitative Data

The quantification of mcm5s2U and its precursors is essential for understanding their roles in health and disease. While absolute quantification can be challenging, relative changes in modification levels under different conditions have been reported.

| Condition | Organism/Cell Line | tRNA Analyzed | Change in mcm5s2U Level | Analytical Method | Reference |

| Oxidative Stress (H2O2) | S. cerevisiae | Total tRNA | Reduction | HPLC-MS | [12] |

| trm9Δ mutant | S. cerevisiae | tRNA-Glu-UUC | Absence | γ-toxin assay | [4] |

| ncs2Δ or ncs6Δ mutant | S. cerevisiae | tRNA-Glu-UUC | Absence of 2-thiolation | γ-toxin assay / HPLC | [3][4] |

| MERRF patient cells | Human | mt-tRNALys | Lack of τm5s2U | - | [6] |

Table 1: Summary of quantitative changes in mcm5s2U levels under various conditions.

Experimental Protocols

Several methods have been developed for the detection and quantification of this compound derivatives. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation.

HPLC-Coupled Mass Spectrometry (HPLC-MS)

This is a highly sensitive and quantitative method for the analysis of modified nucleosides.

Methodology:

-

tRNA Isolation: Isolate total tRNA from cells or tissues of interest using standard RNA extraction protocols.

-

tRNA Hydrolysis: Digest the purified tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

LC-MS Analysis: Separate the resulting nucleosides by high-performance liquid chromatography (HPLC) and detect them by mass spectrometry (MS). Quantification is achieved by comparing the peak area of the modified nucleoside to that of an internal standard or by using an external calibration curve.[12]

γ-Toxin Cleavage Assay

This method provides a sensitive and specific means to detect the presence of mcm5s2U in specific tRNAs. It utilizes the γ-toxin from the yeast Kluyveromyces lactis, an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification.[1][4]

Methodology:

-

Total RNA Isolation: Extract total RNA from the cells of interest.

-

γ-Toxin Treatment: Incubate the total RNA with purified recombinant γ-toxin. The toxin will cleave the tRNA at the 3' side of the mcm5s2U modification in the anticodon loop.

-

Detection of Cleavage: The cleavage products can be detected by:

-

Northern Blotting: Separate the RNA by gel electrophoresis, transfer to a membrane, and probe with a labeled oligonucleotide specific for the tRNA of interest. Cleavage is indicated by the appearance of a smaller tRNA fragment.[4][14]

-

Quantitative Real-Time PCR (qRT-PCR): Perform reverse transcription of the total RNA followed by real-time PCR using primers that amplify the full-length tRNA. A decrease in the amount of full-length tRNA in the γ-toxin-treated sample compared to an untreated control indicates the presence of mcm5s2U.[4]

-

Conclusion and Future Directions

This compound derivatives are indispensable for the accuracy and efficiency of protein synthesis in eukaryotes. The elucidation of their biosynthetic pathways and their roles in various diseases has opened up new avenues for research and therapeutic development. Future studies will likely focus on:

-

Drug Development: The enzymes involved in the mcm5s2U biosynthetic pathway represent potential targets for the development of novel therapeutics, particularly for diseases characterized by aberrant translation.

-

Diagnostics: The levels of mcm5s2U and its derivatives could serve as biomarkers for certain diseases, including mitochondrial disorders and some cancers.

-

Expanded Roles: Further investigation is needed to fully understand the regulatory roles of these modifications in response to different cellular stresses and in the context of complex biological processes such as organismal development and aging.

This guide provides a solid foundation for researchers and clinicians to delve into the fascinating world of tRNA modifications and their profound impact on cellular function.

References

- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease | Springer Nature Experiments [experiments.springernature.com]

The Structural Cornerstone: An In-depth Technical Guide to the Significance of 2-Thiolation in Uridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) modifications are a critical component of post-transcriptional regulation, ensuring the fidelity and efficiency of protein synthesis. Among these, the 2-thiolation of uridine (s²U), particularly at the wobble position (U34) of transfer RNA (tRNA), stands out for its profound impact on the structural integrity and function of tRNA. This technical guide delves into the core structural significance of 2-thiolation, its influence on codon recognition and translational efficiency, and the biosynthetic pathways responsible for its formation. Furthermore, this document provides detailed experimental protocols for the analysis of 2-thiouridine (B16713) and presents key quantitative data to underscore its biological importance.

The Structural Significance of 2-Thiouridine

The introduction of a sulfur atom at the C2 position of the uridine ring instigates a cascade of structural and functional consequences for the tRNA molecule. This modification is predominantly found in tRNAs specific for lysine, glutamic acid, and glutamine.[1][2]

Conformational Rigidity and Anticodon Loop Stabilization

The 2-thio group significantly influences the sugar pucker conformation of the ribose ring. Specifically, 2-thiolation promotes a C3'-endo conformation, which is a key feature of the A-form helical structure of RNA.[2][3] This conformational rigidity is crucial for stabilizing the anticodon stem-loop structure.[2][4] By restricting the flexibility of the wobble base, 2-thiolation ensures a pre-organized anticodon loop that is primed for optimal interaction with the messenger RNA (mRNA) codon at the ribosome.[5] This stabilization is a key factor in preventing translational frameshifting.[6][7]

Enhanced Thermal Stability

The structural stabilization conferred by 2-thiolation translates to increased thermal stability of the tRNA molecule. This is particularly important for organisms living in high-temperature environments. The presence of 2-thiouridine in an RNA duplex has been shown to significantly increase its melting temperature (Tm), indicating a more stable structure.[8][9]

Impact on Translational Efficiency and Fidelity

The structural alterations induced by 2-thiolation have a direct and significant impact on the efficiency and accuracy of protein synthesis.

Enhanced Codon-Anticodon Binding and Recognition

The 2-thio group enhances the binding affinity of the tRNA for its cognate codons, particularly those ending in adenosine (B11128) (A).[6][7] While unmodified uridine can "wobble" and pair with both adenosine and guanosine (B1672433), 2-thiouridine shows a strong preference for A and restricts pairing with G.[4][7] This enhanced specificity is crucial for the accurate decoding of the genetic code.

Improved Aminoacylation Kinetics

The 2-thiolation of uridine at the wobble position can also influence the recognition of the tRNA by its cognate aminoacyl-tRNA synthetase (aaRS). The presence of the 2-thio moiety has been demonstrated to improve the binding affinity of tRNA to its synthetase, leading to more efficient aminoacylation.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature on the impact of 2-thiolation.

Table 1: Impact of 2-Thiolation on tRNA Binding Affinity

| tRNA Species | Interacting Partner | Fold Improvement in Binding Affinity with s²U | Reference |

| E. coli tRNA¹Gln | Glutaminyl-tRNA Synthetase (GlnRS) | 10-fold | [6] |

Table 2: Effect of 2-Thiolation on RNA Duplex Thermal Stability

| RNA Duplex | Modification | Melting Temperature (Tm) | ΔTm (°C) | Reference |

| Gs²UUUC/GAAAC | s²U | 30.7°C | +11.7 | [8] |

| GUUUC/GAAAC | U (unmodified) | 19.0°C | - | [8] |

| s²U:A containing duplex | s²U | 11.1°C higher than native | +11.1 | [5][9] |

| U:A containing duplex | U (unmodified) | - | - | [5][9] |

Table 3: Influence of 2-Thiolation on Translation Kinetics

| Process | Modifying Factor | Effect | Fold Increase | Reference |

| GTP hydrolysis by EF-Tu | s²U modification in Gln-tRNAGln | Increased rate | 5-fold | [6] |

Biosynthesis of 2-Thiouridine in Escherichia coli

The 2-thiolation of uridine in E. coli is a complex enzymatic process involving a dedicated sulfur relay system. The key enzymes involved are the cysteine desulfurase IscS, which provides the initial sulfur atom, and the tRNA-thiolating enzyme MnmA.[1][11]

Experimental Protocols

Isolation of Total tRNA

This protocol is adapted for the isolation of total tRNA from bacterial cells.

-

Cell Culture and Harvest: Culture E. coli cells in LB medium at 37°C to mid-log phase. Harvest the cells by centrifugation at 3,000 rpm for 15 minutes. Wash the cell pellet with a buffer of 50 mM Tris-HCl, pH 7.5, and 0.9% NaCl at 4°C.[12]

-

Cell Lysis and Phenol (B47542) Extraction: Resuspend the cell pellet in 1.5 volumes of 1.0 mM Tris-HCl, 10 mM MgCl₂, pH 7.2. Add 1.5 volumes of phenol saturated with the same buffer and mix for 1 hour at 4°C. Separate the phases by centrifugation.[12]

-

Nucleic Acid Precipitation: Collect the aqueous phase and precipitate the nucleic acids with ethanol.

-

tRNA Fractionation: Separate the total tRNA from high molecular weight nucleic acids (rRNA and DNA) by treatment with a high salt concentration followed by stepwise precipitation with isopropanol (B130326) at 22°C.[12]

-

Quantification and Storage: Resuspend the purified tRNA in nuclease-free water. Determine the concentration using a spectrophotometer. Store the tRNA at -80°C.

Quantitative Analysis of 2-Thiouridine by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of tRNA modifications.[1][11][13]

-

tRNA Purification: Isolate total tRNA as described in Protocol 5.1. For higher purity, further purify the tRNA using HPLC.[1][11]

-

Enzymatic Hydrolysis: Digest the purified tRNA to individual ribonucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and alkaline phosphatase.[1][13]

-

LC-MS/MS Analysis:

-

Data Analysis: Identify and quantify individual ribonucleosides based on their mass-to-charge ratio (m/z) and retention times compared to known standards.

Detection of Thiolated tRNA by APM-Northern Blotting

This method allows for the specific detection of thiolated tRNAs.[14][15][16]

-

APM Gel Electrophoresis:

-

Northern Blotting:

-

Transfer the separated RNA from the gel to a positively charged nylon membrane.

-

Crosslink the RNA to the membrane using UV light.

-

-

Hybridization and Detection:

-

Hybridize the membrane with a labeled oligonucleotide probe specific for the tRNA of interest.

-

Wash the membrane to remove unbound probe.

-

Detect the labeled probe to visualize the bands corresponding to the thiolated (retarded) and unthiolated tRNA.

-

Conclusion

The 2-thiolation of uridine is a fundamentally important post-transcriptional modification that plays a crucial role in maintaining the structural integrity of tRNA and ensuring the fidelity and efficiency of protein translation. Its impact on anticodon loop conformation, thermal stability, and codon recognition underscores its significance in cellular function. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the intricate roles of this modification in various biological contexts. A deeper understanding of the mechanisms and consequences of 2-thiolation holds promise for advancements in molecular biology and the development of novel therapeutic strategies.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Aminoacylation of transfer RNAs with 2-thiouridine derivatives in the wobble position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 12. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 14. tRNA thiolation links translation to stress responses in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

anticancer activity of purine nucleoside analogues like 5-methyl-2-thiouridine

An In-depth Technical Guide to the Anticancer Activity of Purine (B94841) Nucleoside Analogues

Introduction to Purine Nucleoside Analogues in Oncology

Purine nucleoside analogues are a class of chemotherapeutic agents that are structurally similar to endogenous purine nucleosides, such as adenosine (B11128) and guanosine.[1] These agents have been a cornerstone in the treatment of various malignancies, particularly hematological cancers, for several decades.[2][3] Their mechanism of action primarily involves interference with nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly proliferating cancer cells.[1][4] This guide provides a detailed overview of the core anticancer activities of several key purine nucleoside analogues, their quantitative efficacy, the experimental protocols used to assess their activity, and the signaling pathways they modulate.

While the initial query mentioned 5-methyl-2-thiouridine, it is important to clarify that this molecule is a modified pyrimidine (B1678525) nucleoside found in tRNA and is not a classical purine analogue used in cancer therapy. This guide will therefore focus on well-established purine nucleoside analogues with significant anticancer activity.

Mechanisms of Action of Key Anticancer Purine Nucleoside Analogues

The anticancer effect of purine nucleoside analogues stems from their ability to act as antimetabolites.[2] After cellular uptake, they are typically phosphorylated to their active triphosphate forms, which can then inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into nascent nucleic acid chains, leading to chain termination and apoptosis.[4][5]

Fludarabine

Fludarabine is a fluorinated analogue of the antiviral agent vidarabine. It is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A, which is then taken up by cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[6][7] The primary mechanisms of action of F-ara-ATP include:

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), thereby halting DNA replication.[6][8]

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. Inhibition by F-ara-ATP depletes the pool of available deoxynucleotides for DNA synthesis.[8][9]

-

Incorporation into DNA and RNA: The incorporation of F-ara-ATP into DNA and RNA disrupts their structure and function, leading to the induction of apoptosis.[9][10]

Cladribine (B1669150)

Cladribine (2-chlorodeoxyadenosine) is another adenosine analogue that is relatively resistant to degradation by adenosine deaminase.[11] Its mechanism of action is dependent on intracellular phosphorylation by deoxycytidine kinase to its active triphosphate form, Cd-ATP.[12] Lymphocytes are particularly sensitive to cladribine due to their high levels of deoxycytidine kinase and low levels of 5'-nucleotidase (an enzyme that deactivates Cd-ATP).[12] The key cytotoxic effects of cladribine include:

-

DNA Strand Breaks: Cd-ATP is incorporated into DNA, leading to the accumulation of DNA strand breaks.[11]

-

Inhibition of DNA Synthesis and Repair: The presence of Cd-ATP in the DNA template inhibits further DNA synthesis and repair processes.[13]

-

Induction of Apoptosis: The accumulation of DNA damage triggers both caspase-dependent and independent apoptotic pathways.[12]

Clofarabine (B1669196)

Clofarabine was developed to combine the favorable properties of cladribine and fludarabine.[14][15] It is phosphorylated to its active 5'-triphosphate form, which exerts its anticancer effects through multiple mechanisms:

-

Inhibition of Ribonucleotide Reductase: Clofarabine triphosphate is a potent inhibitor of ribonucleotide reductase, with an IC50 of 65 nM.[16]

-

Inhibition of DNA Polymerases: It competes with deoxyadenosine (B7792050) triphosphate for incorporation into DNA by DNA polymerases, leading to the termination of DNA chain elongation.[17]

-

Mitochondrial Disruption: Clofarabine can directly disrupt the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[17][18]

Nelarabine (B1678015)

Nelarabine is a prodrug of arabinosylguanine (ara-G).[19] It is particularly effective against T-cell malignancies due to the preferential accumulation of its active triphosphate form, ara-GTP, in T-lymphoblasts.[19][20] The mechanism involves:

-

Metabolic Activation: Nelarabine is demethylated by adenosine deaminase to ara-G, which is then phosphorylated to ara-GTP.[19]

-

Inhibition of DNA Synthesis: ara-GTP competes with deoxyguanosine triphosphate for incorporation into DNA, inhibiting DNA synthesis and leading to cell death.[21]

Pentostatin (Deoxycoformycin)

Unlike the other analogues, pentostatin's primary mechanism is not direct incorporation into DNA. Instead, it is a potent inhibitor of the enzyme adenosine deaminase (ADA).[22][23]

-

ADA Inhibition: Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP).[24]

-

Inhibition of Ribonucleotide Reductase: The resulting high intracellular levels of dATP inhibit ribonucleotide reductase, blocking DNA synthesis.[22][25]

-

Induction of Apoptosis: The accumulation of dATP is toxic to lymphocytes and induces apoptosis.[24]

Thiopurines: 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)

6-MP and 6-TG are analogues of the natural purines hypoxanthine (B114508) and guanine, respectively. They are converted to their active nucleotide forms intracellularly.

-

6-Mercaptopurine (6-MP): 6-MP is converted to thioinosine monophosphate (TIMP). TIMP inhibits several enzymes in the de novo purine synthesis pathway.[26][27] It can also be converted to thioguanine nucleotides, which are incorporated into DNA.[28]

-

6-Thioguanine (6-TG): 6-TG is converted to thioguanosine monophosphate (TGMP) and subsequently to the di- and tri-phosphate forms.[29] The primary mechanism of cytotoxicity for 6-TG is the incorporation of its nucleotides into DNA and RNA, which disrupts their function and triggers cell death.[30][31]

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxicity of several purine nucleoside analogues against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Clofarabine | |

| Cell Line | IC50 (µM) |

| K562 (Leukemia) | 0.003[16] |

| HEp-2 (Carcinoma) | 0.012[16] |

| CCRF-CEM (Leukemia) | 0.05[16] |

| Leukemia Cell Lines (Average) | 0.18 ± 0.01[32] |

| Ewing Sarcoma Cell Lines (Average) | 0.44 ± 0.44[32] |

| Pancreatic Cancer Cell Lines (BxPC-3) | ~2.5 (as single agent)[33] |

| Cladribine | |

| Cell Line | IC50 (µM) |

| Leukemia Cell Lines (Average) | 0.34 ± 0.03[32] |

| Ewing Sarcoma Cell Lines (Average) | 1.09 ± 1.85[32] |

Key Experimental Protocols for Anticancer Activity Assessment

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of purine nucleoside analogues on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the purine nucleoside analogue in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details a common method for quantifying apoptosis induced by purine nucleoside analogues.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the purine nucleoside analogue at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Signaling Pathways and Experimental Workflows

General Mechanism of Action for DNA-Incorporating Purine Analogues

The following diagram illustrates the general pathway for purine nucleoside analogues like Fludarabine, Cladribine, Clofarabine, and Nelarabine.

Caption: General activation and cytotoxic pathway of purine analogues.

Mechanism of Action for Pentostatin

This diagram shows the distinct mechanism of Pentostatin, which targets the enzyme Adenosine Deaminase.

Caption: Mechanism of action of Pentostatin via ADA inhibition.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for evaluating the anticancer activity of a compound in vitro.

Caption: A typical workflow for in vitro anticancer drug screening.

Conclusion

Purine nucleoside analogues remain a vital class of anticancer agents, demonstrating significant efficacy against a range of malignancies, especially those of hematological origin. Their mechanisms of action are multifaceted, primarily targeting the fundamental processes of DNA synthesis and repair. By understanding the specific pathways these drugs inhibit, researchers and drug development professionals can devise more effective combination therapies and develop next-generation analogues with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a foundational framework for the continued investigation and development of these potent anticancer compounds.

References

- 1. Facebook [cancer.gov]

- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Secure Verification [radar.ibiss.bg.ac.rs]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oncology [pharmacology2000.com]

- 9. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]

- 10. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]

- 11. Cladribine - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. What is the mechanism of Clofarabine? [synapse.patsnap.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. The role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia/lymphoma: challenges, opportunities, and future directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. Nelarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Pentostatin - Wikipedia [en.wikipedia.org]

- 24. What is the mechanism of Pentostatin? [synapse.patsnap.com]

- 25. Pentostatin: Leukemia Treatment Uses, Side Effects, Dosage [medicinenet.com]

- 26. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 27. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 28. bccancer.bc.ca [bccancer.bc.ca]

- 29. Tioguanine - Wikipedia [en.wikipedia.org]

- 30. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 32. researchgate.net [researchgate.net]

- 33. spandidos-publications.com [spandidos-publications.com]

The Impact of mnm5s2U Wobble Uridine Modification on Translational Efficiency and Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position of the anticodon, are critical for ensuring the speed and accuracy of protein synthesis. This technical guide provides an in-depth examination of the 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) modification, a complex modification found at position 34 of tRNAs corresponding to certain amino acids like glutamate, lysine, and glutamine in many bacteria. This document details the multifaceted role of mnm5s2U in modulating translational efficiency and maintaining fidelity, summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the intricate biosynthetic pathways responsible for its synthesis. Understanding the nuances of this modification is paramount for research in bacterial physiology, antibiotic development, and the study of translation-related diseases.

Introduction

The fidelity of mRNA decoding during protein synthesis is a fundamental process that underpins cellular health. The accurate translation of the genetic code is largely dependent on the precise interaction between the mRNA codon and the tRNA anticodon. Chemical modifications of tRNA nucleosides, especially at the wobble position (position 34), play a crucial role in this process by fine-tuning codon recognition. The hypermodified nucleoside, 5-methylaminomethyl-2-thiouridine (mnm5s2U), is a key player in this regulatory network in bacteria.

The presence of the mnm5s2U modification at the wobble uridine (B1682114) restricts the conformational flexibility of the anticodon loop, thereby influencing the efficiency and accuracy of translation.[1] Deficiencies in this modification have been linked to a range of phenotypic consequences, including defects in bacterial virulence and, in the case of analogous mitochondrial tRNA modifications, human diseases.[1] This guide will explore the current understanding of how mnm5s2U impacts translational efficiency and fidelity, supported by available quantitative data, detailed experimental methodologies, and pathway visualizations.

The Role of mnm5s2U in Translational Efficiency

The mnm5s2U modification significantly influences the rate at which codons are translated. It is thought to optimize the decoding of cognate codons while preventing the misreading of near-cognate codons. The two moieties of this modification, the 5-methylaminomethyl (mnm5) group and the 2-thio (s2) group, contribute differently to this regulation.

The mnm5 group appears to facilitate base-pairing with G-ending codons, while the s2 group enhances the recognition of A-ending codons.[2] This dual function allows for a more balanced translation rate of split codon boxes, where NNA and NNG codons specify the same amino acid.

Quantitative Data on Translational Efficiency

The following table summarizes in vivo data on the translation rates of glutamic acid codons (GAA and GAG) by tRNAGlu with different modifications at the wobble position in Escherichia coli.

| Wobble Modification | Codon | Translation Rate (codons/second) | Fold Change vs. mnm5s2U |

| mnm5s2U (Wild-type) | GAG | 7.7 | 1.0 |

| GAA | 18 | 1.0 | |

| s2U (lacks mnm5) | GAG | 1.9 | -4.1 |

| GAA | 47 | +2.6 | |

| mnm5U (lacks s2) | GAG | 6.2 | -1.2 |

| GAA | 4.5 | -4.0 | |

| Average Codon | N/A | 13 | N/A |

Data sourced from Urbonavičius et al., J Mol Biol, 1998.[2]

The Role of mnm5s2U in Translational Fidelity

Beyond efficiency, mnm5s2U is crucial for maintaining translational fidelity by preventing the misreading of near-cognate codons and reducing frameshift errors. The structural rigidity conferred by the modification is thought to be a key factor in this quality control mechanism. The 2-thio group, in particular, is believed to be a major contributor to restricting the mispairing with U- and C-ending codons.[3]

Biosynthesis of mnm5s2U

The biosynthetic pathway for mnm5s2U is complex and differs between bacterial species, notably between Gram-negative bacteria like E. coli and Gram-positive bacteria such as Bacillus subtilis.

Biosynthetic Pathway in Escherichia coli

In E. coli, the synthesis of mnm5s2U is a multi-step process involving several key enzymes. The pathway begins with the modification of uridine (U34) to 2-thiouridine (B16713) (s2U), which is then further modified at the C5 position. The MnmEG complex initiates the C5 modification, and the bifunctional enzyme MnmC catalyzes the final two steps.

Biosynthetic Pathway in Bacillus subtilis

Gram-positive bacteria like B. subtilis lack the MnmC enzyme and utilize an alternative pathway for the final steps of mnm5s2U synthesis. In this pathway, the enzymes MnmL (also known as YtqA) and MnmM are involved.[4]

Experimental Protocols

The study of mnm5s2U's impact on translation requires specialized techniques. Below are overviews of key experimental protocols.

Quantification of tRNA Modifications by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful method for the sensitive and quantitative analysis of tRNA modifications.

Objective: To identify and quantify the levels of mnm5s2U and its precursors in total tRNA extracts.

Methodology Overview:

-

tRNA Isolation: Isolate total tRNA from bacterial cell cultures (e.g., wild-type and mutant strains) using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

tRNA Purification: Purify the tRNA fraction from other RNA species using anion-exchange chromatography or size-exclusion chromatography.

-

Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect and identify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated nucleoside) and monitoring for a specific product ion (the protonated base).

-

-

Quantification: Quantify the amount of each modified nucleoside by integrating the area under the peak in the chromatogram and comparing it to a standard curve generated with known amounts of synthetic modified nucleosides.

Measurement of Translational Efficiency by Ribosome Profiling

Ribosome profiling (Ribo-seq) is a high-throughput sequencing technique that provides a snapshot of ribosome positions on mRNA transcripts, allowing for the genome-wide assessment of translational efficiency.

Objective: To determine the effect of mnm5s2U deficiency on the translation of specific codons and genes.

Methodology Overview:

-

Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:

-

Lyse bacterial cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes, generating RPFs.

-

-

Monosome Isolation: Isolate 80S monosomes (ribosomes with associated RPFs) by sucrose (B13894) density gradient centrifugation.

-

RPF Extraction: Extract the RPFs from the isolated monosomes.

-

Library Preparation for Deep Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA RPFs into cDNA.

-

Amplify the cDNA library by PCR.

-

-

Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference genome or transcriptome.

-

Calculate the density of ribosomes on each gene.

-

Normalize the ribosome density by the corresponding mRNA abundance (determined by parallel RNA-seq) to calculate a translation efficiency (TE) score for each gene.

-

Analyze ribosome occupancy at specific codons to identify pausing or changes in elongation rates.

-

Conclusion and Future Directions

The mnm5s2U modification at the wobble position of tRNA is a critical determinant of both translational efficiency and fidelity in bacteria. The available data indicates that this complex modification fine-tunes codon recognition to optimize the speed of protein synthesis while minimizing errors. The distinct biosynthetic pathways in different bacterial species highlight the evolutionary importance of this modification.

Future research should focus on obtaining more comprehensive quantitative data on the impact of mnm5s2U on translational fidelity, including precise measurements of misincorporation, frameshifting, and read-through rates. Furthermore, elucidating the interplay between mnm5s2U and other tRNA modifications, as well as the broader cellular context, will provide a more complete picture of its regulatory role. For drug development professionals, a deeper understanding of the enzymes involved in the mnm5s2U biosynthetic pathway could reveal novel targets for the development of new antibacterial agents.

References

- 1. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The modification of the wobble base of tRNAGlu modulates the translation rate of glutamic acid codons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Massively Parallel Polyribosome Profiling Reveals Translation Defects of Human Disease-Relevant UTR Mutations [elifesciences.org]

The Architectural Impact of mnm5s2U Modification on the Anticodon Stem Loop: A Deep Dive into Conformational Dynamics and Functional Consequences

For Immediate Release

[City, State] – A comprehensive analysis of the post-transcriptional modification 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) reveals its critical role in dictating the conformational landscape of the transfer RNA (tRNA) anticodon stem loop (ASL). This in-depth guide synthesizes findings from nuclear magnetic resonance (NMR) spectroscopy, molecular dynamics simulations, and biophysical characterization to provide researchers, scientists, and drug development professionals with a detailed understanding of how this single modification orchestrates precise codon recognition and ensures translational fidelity.

The mnm5s2U modification, found at the wobble position (U34) of tRNAs specific for lysine (B10760008) and glutamic acid, is a key player in the structural organization of the anticodon loop.[1][2][3] Nuclear magnetic resonance (NMR) studies have demonstrated that the presence of mnm5s2U, often in concert with other modifications like N6-threonylcarbamoyladenosine (t6A) at position 37, is instrumental in remodeling the ASL from a flexible, non-canonical conformation to a more rigid, canonical structure.[4][5] This structural transition is crucial for the efficient and accurate decoding of codons on messenger RNA (mRNA) during protein synthesis.

Quantitative Insights into Conformational Changes

The structural remodeling induced by mnm5s2U is not merely a qualitative shift but is characterized by quantifiable changes in the ASL architecture. While a comprehensive compilation of all quantitative data from various studies is challenging, the following table summarizes the key observed effects.

| Parameter | Unmodified ASL | mnm5s2U-modified ASL | Significance | Reference |

| Anticodon Loop Conformation | Predominantly disordered, non-canonical | Predominantly canonical, well-stacked | Promotes proper codon-anticodon interaction | [4][5] |

| Stacking of Anticodon Bases | Weak stacking of U35 and U36 | Improved stacking interactions | Stabilizes the anticodon for codon reading | [4][6] |

| Thermodynamic Stability | Lower melting temperature (Tm) | Increased melting temperature (Tm) | Enhances structural integrity of the tRNA | [1] |

| Aminoacylation Specificity | Decreased specificity for cognate aminoacyl-tRNA synthetase | Optimized recognition and specificity | Ensures correct amino acid is attached to the tRNA | [2] |

Experimental Methodologies: A Closer Look

Understanding the conformational impact of mnm5s2U has been made possible through a suite of sophisticated biophysical and structural biology techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in elucidating the structural dynamics of the ASL.